5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid
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Overview
Description
5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid is a heterocyclic compound that features a fused ring system combining a cyclopentane ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another method involves the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Common Reagents and Conditions
Oxidation: Manganese triflate (Mn(OTf)2) and tert-butyl hydroperoxide (t-BuOOH) in water at 25°C.
Substitution: Malononitrile, hydrogen sulfide, aldehydes, and alkylating agents in the presence of a base such as triethylamine (Et3N).
Major Products Formed
Oxidation: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Substitution: Various 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.
Scientific Research Applications
5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid and its derivatives involves their interaction with specific molecular targets and pathways. For example, the compound’s derivatives can act as inhibitors of protein kinases by binding to the active site of the enzyme, thereby blocking its activity . Additionally, the compound’s ability to form stable complexes with metal ions makes it effective as a corrosion inhibitor by forming a protective layer on the metal surface .
Comparison with Similar Compounds
Similar Compounds
2,3-Cyclopentenopyridine: A structurally similar compound with a fused cyclopentane and pyridine ring system.
6,7-Dihydro-5H-cyclopenta[b]pyridine: Another similar compound with a slightly different substitution pattern.
Uniqueness
5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid is unique due to its specific carboxylic acid functional group, which imparts distinct chemical reactivity and potential for forming derivatives with diverse biological and industrial applications. The presence of the carboxylic acid group also enhances the compound’s ability to form stable complexes with metal ions, making it particularly effective as a corrosion inhibitor .
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)7-4-6-2-1-3-10-8(6)5-7/h1-3,7H,4-5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYQKNZFBKJRMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
591768-76-2 |
Source
|
Record name | 5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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